2-Benzofuranol, 3-butyloctahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofuranol, 3-butyloctahydro- is a compound belonging to the benzofuran family. Benzofurans are a class of organic compounds containing a benzene ring fused to a furan ring. These compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common method is the cyclization of 2-hydroxyaryl ketones with aldehydes or ketones in the presence of an acid catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. For example, the preparation of 2-butyl-3-(4-hydroxybenzoyl)benzofuran involves stirring and reacting 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofuranol, 3-butyloctahydro- can undergo various types of chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzofuranones, dihydrobenzofurans, and substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
2-Benzofuranol, 3-butyloctahydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Benzofuranol, 3-butyloctahydro- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents. The unique structural features of benzofuran allow it to interact with various biological targets, leading to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Benzofuranol, 3-butyloctahydro- include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 2-Benzofuranol, 3-butyloctahydro- apart from other benzofuran derivatives is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
57261-87-7 |
---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
3-butyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C12H22O2/c1-2-3-6-10-9-7-4-5-8-11(9)14-12(10)13/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
WEHYMQQZNXOBDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2CCCCC2OC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.